

# Safinamide Acid: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Safinamide acid*

Cat. No.: *B1445432*

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## Introduction

**Safinamide acid**, with the systematic IUPAC name (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid, is the primary metabolite of the drug Safinamide.<sup>[1]</sup> Safinamide is utilized in the management of Parkinson's disease as an adjunct therapy. Understanding the chemical and physical properties, synthesis, and metabolic fate of **Safinamide acid** is crucial for a comprehensive assessment of the parent drug's pharmacology and for the development of analytical methods to monitor its presence in biological systems. This document provides a detailed technical guide on the chemical structure, formula, physicochemical properties, and relevant experimental protocols related to **Safinamide acid**.

## Chemical Structure and Formula

The chemical structure of **Safinamide acid** is characterized by a central L-alanine core. The amino group of the alanine is substituted with a 4-((3-fluorobenzyl)oxy)benzyl group.

Chemical Formula:  $C_{17}H_{18}FNO_3$ <sup>[1][2][3]</sup>

Molecular Weight: 303.33 g/mol <sup>[1][2][3]</sup>

CAS Number: 1160513-60-9<sup>[1][2][3]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **Safinamide acid** is presented in the table below. It is important to note that some of these values are predicted or estimated from computational models.

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>18</sub> FNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	303.33 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Aqueous Solubility	8.5 ± 2.0 mg/mL (estimated at 25°C)	<a href="#">[1]</a>
pKa (Carboxylic Acid)	2.0 - 2.5 (predicted)	
pKa (Amine)	8.9 - 9.3 (predicted)	

## Experimental Protocols

### Synthesis of Safinamide Acid

The synthesis of **Safinamide acid** can be achieved through the hydrolysis of its parent drug, Safinamide. A representative two-step synthesis is outlined below, starting from the synthesis of Safinamide.

Step 1: Synthesis of Safinamide ((S)-2-[4-(3-fluorobenzyloxy)-benzylamino]propanamide)

This procedure is adapted from patent literature describing the synthesis of Safinamide.

Materials:

- 4-(3-fluorobenzyloxy)benzaldehyde
- L-alaninamide hydrochloride
- Triethylamine
- Methanol

- Potassium borohydride ( $\text{KBH}_4$ )
- Water

Procedure:

- To a reaction flask, add L-alaninamide hydrochloride (0.68 mol) and methanol (1300 mL).
- Add triethylamine (1.69 mol) to the mixture and stir at room temperature for 30 minutes.
- To the resulting mixture, add 4-(3-fluorobenzyloxy)benzaldehyde (0.56 mol) and continue stirring at room temperature for 2 hours to form the Schiff base intermediate.
- Add potassium borohydride (3.39 mol) to the reaction mixture and stir overnight.
- After the reaction is complete, concentrate the reaction solution to dryness.
- Add 1300 mL of water to the residue and stir at room temperature for 1 hour.
- Collect the resulting white solid by filtration.
- Dry the solid under vacuum at  $40^\circ\text{C}$  for 4 hours to yield (S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide (Safinamide).<sup>[4]</sup>

Step 2: Hydrolysis of Safinamide to **Safinamide Acid**

**Safinamide acid** is formed by the hydrolysis of the amide group of Safinamide. This can be achieved under acidic or alkaline conditions. A general protocol for acid-catalyzed hydrolysis is provided below.

Materials:

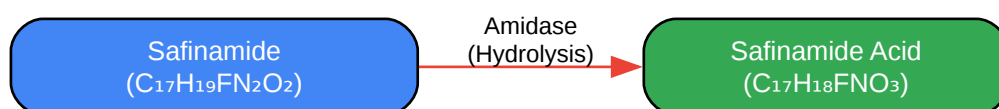
- Safinamide
- Aqueous solution of a strong acid (e.g., 6M HCl)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

#### Procedure:

- Dissolve Safinamide in a suitable solvent.
- Add an excess of an aqueous strong acid solution (e.g., 6M HCl).
- Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain crude **Safinamide acid**.
- The crude product can be further purified by recrystallization or column chromatography.

## Metabolic Pathway of Safinamide

Safinamide undergoes in-vivo metabolism to form **Safinamide acid** as the major metabolite. This biotransformation is primarily mediated by amidase enzymes which hydrolyze the amide bond of Safinamide.



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Caption: Metabolic conversion of Safinamide to **Safinamide acid** via hydrolysis.

## Analytical Methods

The quantification of Safinamide and its impurities, including **Safinamide acid**, in bulk drug substances and pharmaceutical formulations is typically performed using High-Performance Liquid Chromatography (HPLC). A variety of reversed-phase HPLC methods coupled with UV

or mass spectrometry detectors have been developed for this purpose. These methods are crucial for quality control and stability studies of Safinamide.

## Conclusion

This technical guide provides a detailed overview of the chemical structure, formula, and key physicochemical properties of **Safinamide acid**. The provided experimental protocols for the synthesis of the parent compound, Safinamide, and its subsequent hydrolysis offer a basis for laboratory preparation of this important metabolite. The visualization of the metabolic pathway highlights the biotransformation of Safinamide. This information is intended to be a valuable resource for researchers and professionals involved in the development and analysis of Safinamide and related compounds.

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## References

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- To cite this document: BenchChem. [Safinamide Acid: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1445432#safinamide-acid-chemical-structure-and-formula]

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Email: [info@benchchem.com](mailto:info@benchchem.com)